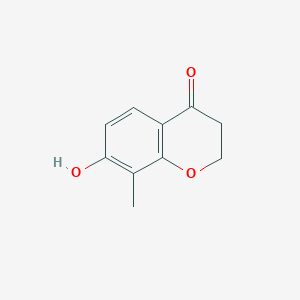

7-Hydroxy-8-methylchroman-4-one

Description

Properties

IUPAC Name |

7-hydroxy-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKWENBXENDGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OCCC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Chroman-4-one Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-8-methylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic compounds of significant therapeutic interest.[1] Characterized by a benzene ring fused to a dihydropyranone system, this core structure is a cornerstone in drug discovery.[1] Unlike the related chromones, chroman-4-ones lack the C2-C3 double bond, a seemingly minor structural modification that imparts a significant shift in their three-dimensional conformation and, consequently, their biological activity profile.

Derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1] The versatility of the chroman-4-one nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the development of viable drug candidates. This guide focuses on a specific derivative, 7-hydroxy-8-methylchroman-4-one, providing a detailed examination of its core physicochemical properties, which are fundamental to understanding its potential as a therapeutic agent.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.

-

IUPAC Name: 7-hydroxy-8-methyl-2,3-dihydro-4H-chromen-4-one

-

Molecular Formula: C₁₀H₁₀O₃

-

Molecular Weight: 178.18 g/mol

-

Canonical SMILES: CC1=C(C=CC2=C1OC(CC2)=O)O

-

InChI Key: (Not available, as this specific isomer is not widely indexed)

The structure features a bicyclic system with a phenolic hydroxyl group at position 7 and a methyl group at position 8. The hydroxyl group is a key hydrogen bond donor and acceptor, significantly influencing solubility and receptor interactions. The methyl group adds a lipophilic character to its immediate vicinity.

Synthesis Pathway Overview

A common precursor for the 7-hydroxy variant is resorcinol.[1] For the 8-methyl derivative, the logical starting material would be 2-methylresorcinol.

Caption: General synthetic workflow for 7-hydroxychroman-4-ones.

Key Physicochemical Properties: Predicted and Comparative Data

Direct experimental data for 7-hydroxy-8-methylchroman-4-one is limited. Therefore, this section presents a combination of predicted values for a closely related structure (7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one) and experimental data for other relevant chromanone analogs to provide a scientifically grounded estimation of the target molecule's properties.

| Physicochemical Property | Predicted Value (for 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one)[2] | Experimental Value (for Analogs) | Significance in Drug Development |

| Melting Point (°C) | 216 | 215-220 (for 7-hydroxychromen-4-one)[3] | Influences formulation, stability, and purity assessment. |

| Boiling Point (°C) | 393 - 405 | Not Available | Relevant for purification and stability at high temperatures. |

| Water Solubility (mol/L) | 1.29e-4 - 1.53e-4 | "Very slightly soluble in water" (for 7-hydroxy-4-methyl coumarin)[4] | Crucial for dissolution and bioavailability. Poor solubility is a major hurdle in drug development. |

| LogP (Octanol-Water) | 3.63 | Not Available | Measures lipophilicity. Affects membrane permeability, protein binding, and metabolism. |

| pKa (Acidic) | 7.67 | ~7.07 (Predicted for 7-hydroxy-2-methyl-chromen-4-one) | Determines the ionization state at physiological pH, impacting solubility, absorption, and target binding. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of these properties must follow validated protocols. As a senior application scientist, the emphasis is not just on the steps, but on the rationale and validation inherent in the methodology.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold-standard for determining the water solubility of a compound. It establishes equilibrium between the solid compound and water, providing a thermodynamically stable solubility value, which is critical for predicting oral bioavailability.

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 7-hydroxy-8-methylchroman-4-one to a flask containing a known volume of purified water or a relevant buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a constant temperature bath (typically 25 °C or 37 °C). Agitate for a preliminary period (e.g., 24 hours).

-

Sampling & Analysis: After the initial agitation, stop the shaking, allow the undissolved solid to settle, and carefully withdraw an aliquot of the supernatant. Analyze its concentration using a validated analytical method, such as HPLC-UV.

-

Confirmation of Equilibrium: Continue the agitation and repeat the sampling and analysis at set time intervals (e.g., 2, 4, 8 hours) until at least three consecutive readings show no significant change in concentration, confirming that equilibrium has been reached.

-

Phase Separation: Once equilibrium is confirmed, the final sample must be separated from the solid phase, typically by centrifugation at high speed.

-

Quantification: Accurately dilute the final supernatant and quantify the concentration against a pre-prepared calibration curve of the compound in the same solvent.

Determination of Lipophilicity (LogP)

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting a drug's ability to cross cell membranes. The value of LogP is a key determinant of the ADME properties of a molecule.

Step-by-Step Protocol (Shake-Flask Method):

-

Pre-saturation: Prepare a solution of the compound in either water or octanol. Saturate the octanol with water and the water with octanol by mixing them for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the actual experiment.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol and water in a separation funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the layers to separate completely. Centrifugation may be required to ensure a clean separation.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. For 7-hydroxy-8-methylchroman-4-one, one would expect to see characteristic signals for the aromatic protons, the methylene protons at C2 and C3, the methyl group protons, and the phenolic hydroxyl proton. The ¹³C NMR would show distinct signals for the carbonyl carbon (around 190 ppm), the aromatic carbons, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks would include a broad O-H stretch for the hydroxyl group (~3300 cm⁻¹), a strong C=O stretch for the ketone (~1680 cm⁻¹), and C-O stretches for the ether linkage.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Relationship Between Properties and Drug Development Potential

The physicochemical properties of 7-hydroxy-8-methylchroman-4-one are not isolated data points; they are interconnected and collectively dictate its potential as a drug candidate.

Caption: Interplay of physicochemical properties and their impact on ADME.

-

Solubility and Absorption: The predicted low water solubility suggests that formulation strategies, such as creating salt forms or using solubility enhancers, might be necessary to achieve adequate oral bioavailability.

-

Lipophilicity (LogP) and Permeability: The predicted LogP of ~3.63 is in a range often associated with good membrane permeability. However, it is also high enough that it could lead to potential issues with high plasma protein binding or rapid metabolism, which would need to be investigated experimentally.

-

pKa and Ionization: With a predicted pKa of ~7.67, the hydroxyl group will be partially ionized at physiological pH (7.4). This equilibrium between the neutral and ionized forms will be a critical factor for both solubility (ionized form is more soluble) and membrane permeability (neutral form is more permeable).

Conclusion and Future Directions

7-Hydroxy-8-methylchroman-4-one is a compound of interest due to its promising structural scaffold. This guide has synthesized the available information, combining predicted data with experimental values from close analogs, to build a comprehensive physicochemical profile. While these estimations provide a strong foundation, the next critical step is the targeted synthesis and experimental validation of these properties. Determining the precise values for solubility, LogP, and pKa will be paramount in guiding any future medicinal chemistry efforts to optimize this scaffold for therapeutic applications.

References

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 23, 2026, from [Link]

-

7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one Properties. (2025, October 15). EPA. Retrieved February 23, 2026, from [Link]

-

Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. (2016, December 1). PMC. Retrieved February 23, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025, August 31). PMC. Retrieved February 23, 2026, from [Link]

-

Synthesis of 7-hydroxychroman-4-one from resorcinol. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025, September 15). European Journal of Chemistry. Retrieved February 23, 2026, from [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. Retrieved February 23, 2026, from [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (n.d.). Springer. Retrieved February 23, 2026, from [Link]

-

(PDF) Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025, October 3). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024, December 3). PMC. Retrieved February 23, 2026, from [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Properties of chromanone and chromone | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

7-hydroxy-8-methyl-4-phenyl-2h-chromen-2-one. (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

-

8-Amino-7-hydroxy-4-methyl-chromen-2-one | C10H9NO3. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. (2025, May 20). ChemSynthesis. Retrieved February 23, 2026, from [Link]

-

7-hydroxy-4-methyl coumarin. (n.d.). N.S.CHEMICALS. Retrieved February 23, 2026, from [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel 7-Hydroxy-8-Methylchroman-4-One Derivatives

Introduction: The Therapeutic Potential of the Chroman-4-One Scaffold

The chroman-4-one framework is a privileged heterocyclic system, distinguished by a benzene ring fused to a dihydropyranone ring.[1] This core structure is prevalent in a multitude of natural products and has been a focal point for synthetic chemists due to its significant and varied biological activities.[2] Unlike the related chromones, chroman-4-ones lack a double bond between positions C-2 and C-3, a seemingly minor structural variance that imparts a significant shift in their pharmacological profile.[1]

Derivatives of chroman-4-one have demonstrated a broad therapeutic potential, exhibiting anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4] The biological activity of these compounds is intimately linked to the nature and placement of substituents on the chroman-4-one core.[5] This guide focuses on a specific, novel class of these derivatives: 7-hydroxy-8-methylchroman-4-one. The introduction of a hydroxyl group at the 7-position and a methyl group at the 8-position is hypothesized to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and leading to improved efficacy and selectivity.

This in-depth technical guide provides a comprehensive framework for the systematic biological activity screening of these novel derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design and data interpretation.

Part 1: Foundational Screening – Antioxidant Activity

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. The phenolic hydroxyl group at the 7-position of the target compounds suggests a high potential for antioxidant activity. A multi-assay approach is crucial for a comprehensive assessment of this potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Rationale: The DPPH assay is a rapid, simple, and widely used method to evaluate the ability of a compound to act as a free radical scavenger.[6] The stable DPPH radical has a deep violet color in solution, which is reduced to the pale yellow diphenylpicrylhydrazine upon accepting an electron or hydrogen atom from an antioxidant. The degree of discoloration is directly proportional to the scavenging activity of the compound.

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent like DMSO.

-

Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox, Vitamin C) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compounds or positive control.

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank control (methanol) and a negative control (methanol with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the compound.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Rationale: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] This reduction is measured by the formation of a colored ferrous-tripyridyltriazine complex. This assay provides a direct measure of the total antioxidant power of a compound.

Experimental Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound dilutions or a positive control (e.g., Trolox).

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 593 nm.

-

Create a standard curve using known concentrations of FeSO₄·7H₂O.

-

Express the results as FRAP values (in µM Fe(II) equivalents).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Rationale: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺).[7] This assay is applicable to both hydrophilic and lipophilic compounds. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.

Experimental Protocol:

-

Preparation of ABTS Radical Cation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound dilutions or a positive control.

-

Add 180 µL of the diluted ABTS•⁺ solution.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as in the DPPH assay.

-

Determine the IC50 value.

-

Data Presentation: Antioxidant Activity

| Compound | DPPH IC50 (µM) | FRAP Value (µM Fe(II) eq.) | ABTS IC50 (µM) |

| Derivative 1 | 15.2 ± 1.8 | 1250 ± 75 | 10.5 ± 1.2 |

| Derivative 2 | 25.8 ± 2.5 | 850 ± 50 | 18.9 ± 2.1 |

| Derivative 3 | 12.1 ± 1.5 | 1500 ± 90 | 8.2 ± 0.9 |

| Trolox | 8.5 ± 0.9 | 2000 ± 120 | 5.1 ± 0.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Anticancer Activity Screening

The chroman-4-one scaffold is a well-established pharmacophore in the design of anticancer agents.[8][9] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol:

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for 48 or 72 hours.

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits cell growth by 50%).[11]

-

Flow Cytometry for Cell Cycle Analysis

Rationale: Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action.[10] Flow cytometry with propidium iodide (PI) staining allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

-

Cell Treatment and Harvesting:

-

Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Staining:

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the cells using a flow cytometer.

-

Use appropriate software to determine the percentage of cells in each phase of the cell cycle.

-

Data Presentation: Anticancer Activity

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MCF-7) |

| Derivative 1 | 5.6 ± 0.7 | 8.2 ± 1.1 | 12.4 ± 1.5 | > 50 | > 8.9 |

| Derivative 2 | 15.1 ± 2.0 | 20.5 ± 2.8 | 28.9 ± 3.5 | > 50 | > 3.3 |

| Derivative 3 | 2.8 ± 0.4 | 4.1 ± 0.6 | 6.5 ± 0.9 | 45.2 ± 5.1 | 16.1 |

| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 5.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[12] Chroman-4-one derivatives have shown promise as antibacterial and antifungal agents.[3]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14] This is a crucial first step in evaluating the antimicrobial potential of new compounds.[13]

Experimental Protocol:

-

Preparation of Inoculum:

-

Culture a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to the mid-logarithmic phase.

-

Adjust the inoculum density to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Procedure:

-

In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

Data Presentation: Antimicrobial Activity

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | 16 | 64 | 32 |

| Derivative 2 | 32 | >128 | 64 |

| Derivative 3 | 8 | 32 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Computational Insights and Workflow Visualization

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can provide valuable insights into the potential mechanisms of action and guide further lead optimization.[13][15]

Experimental and Computational Workflow

The following diagram illustrates the integrated workflow for the biological activity screening of novel 7-hydroxy-8-methylchroman-4-one derivatives.

Caption: Integrated workflow for the screening of novel chroman-4-one derivatives.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the initial biological evaluation of novel 7-hydroxy-8-methylchroman-4-one derivatives. The described methodologies, from foundational antioxidant screening to more complex anticancer and antimicrobial assays, are designed to provide a clear and quantitative assessment of the therapeutic potential of these compounds. The integration of computational studies will further aid in understanding their mechanism of action and in the rational design of more potent and selective analogs. Promising lead compounds identified through this screening cascade will warrant further investigation, including in vivo efficacy and toxicity studies, to fully elucidate their potential as next-generation therapeutic agents.

References

-

New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

(PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (n.d.). Retrieved February 23, 2026, from [Link]

-

Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (2021, November 17). Taylor & Francis. Retrieved February 23, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

A Review on Chemical and Biological Studies of 4-Chromanone Derivatives | Request PDF. (n.d.). Retrieved February 23, 2026, from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (2024, March 6). Frontiers. Retrieved February 23, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - Gupea. (n.d.). Retrieved February 23, 2026, from [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Retrieved February 23, 2026, from [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

Biologically active compounds featuring chroman-4-one framework.. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2017, April 6). MDPI. Retrieved February 23, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7). University of Oxford. Retrieved February 23, 2026, from [Link]

-

Studies on the antioxidant activities of some new chromone compounds - PubMed. (2014, November 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Studies on the antioxidant activities of some new chromone compounds - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

-

One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - MDPI. (2023, March 31). MDPI. Retrieved February 23, 2026, from [Link]

-

In vitro antioxidant activity study of novel chromone derivatives - PubMed. (2012, June 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC. (2024, December 3). Retrieved February 23, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (n.d.). Retrieved February 23, 2026, from [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (n.d.). Retrieved February 23, 2026, from [Link]

-

An Update on Natural Occurrence and Biological Activity of Chromones - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed. (2025, August 31). PubMed. Retrieved February 23, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved February 23, 2026, from [Link]

-

Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - MDPI. (2020, April 1). MDPI. Retrieved February 23, 2026, from [Link]

-

Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors - J-Stage. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed. (2023, August 5). PubMed. Retrieved February 23, 2026, from [Link]

-

Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) - YouTube. (2023, April 12). YouTube. Retrieved February 23, 2026, from [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Studies on the antioxidant activities of some new chromone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 14. mjpms.in [mjpms.in]

- 15. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 7-Hydroxy-8-methylchroman-4-one as a Versatile Chemical Intermediate

Executive Summary

7-Hydroxy-8-methylchroman-4-one (CAS: 1273653-90-9) is a privileged bicyclic scaffold in medicinal chemistry.[1] Unlike its des-methyl analog, the presence of the methyl group at the C8 position blocks the most reactive site ortho to the phenolic hydroxyl, directing electrophilic substitutions exclusively to the C6 position. This regiocontrol is critical for the synthesis of highly specific homoisoflavonoids , tocopherol (Vitamin E) analogs , and aldose reductase inhibitors .[2]

This guide details the synthesis, functionalization, and downstream applications of this intermediate, providing validated protocols for its conversion into bioactive therapeutic candidates.[2]

Chemical Profile

| Property | Specification |

| IUPAC Name | 7-hydroxy-8-methyl-2,3-dihydrochromen-4-one |

| CAS Number | 1273653-90-9 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, Ethanol; sparingly soluble in water |

| Key Functionality | C4-Ketone (electrophile), C7-Phenol (nucleophile), C3-Methylene (acidic α-proton) |

Synthesis & Preparation

Note: If purchasing commercially, ensure purity >97% by HPLC.[2] If synthesizing in-house, the following protocol is the industry standard for high-yield production.

Protocol 1: Cyclization from 2-Methylresorcinol

The most robust route involves the Friedel-Crafts acylation of 2-methylresorcinol with 3-chloropropionic acid, followed by base-mediated cyclization.

Reagents: 2-Methylresorcinol, 3-Chloropropionic acid, Trifluoromethanesulfonic acid (TfOH), 2M NaOH.

Step-by-Step Methodology:

-

Acylation: In a round-bottom flask, dissolve 2-methylresorcinol (1.0 eq) and 3-chloropropionic acid (1.05 eq) in TfOH (3.0 eq).

-

Expert Insight: TfOH acts as both solvent and Lewis acid catalyst. Maintain temperature at 80°C for 1 hour. The 8-methyl group activates the ring, making this reaction faster than with unsubstituted resorcinol.

-

-

Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice. Extract the intermediate (3-chloro-1-(2,4-dihydroxy-3-methylphenyl)propan-1-one) with ethyl acetate.

-

Cyclization: Dissolve the crude intermediate in 2M NaOH (5.0 eq) and stir at room temperature for 2 hours.

-

Mechanism: This promotes an intramolecular

displacement of the chloride by the phenoxide oxygen.[2]

-

-

Isolation: Acidify with 1M HCl to pH 2. The product precipitates.[2] Filter, wash with cold water, and recrystallize from ethanol/water (8:2).[2]

Yield Expectation: 75–85%.

Core Transformations & Applications

The utility of 7-hydroxy-8-methylchroman-4-one lies in its three distinct reactive centers.

A. Synthesis of Homoisoflavonoids (C3-Functionalization)

Homoisoflavonoids are potent anti-angiogenic and anti-inflammatory agents.[2] The C3 position is activated by the C4 carbonyl, allowing for Knoevenagel condensations.[2]

Protocol 2: Aldol Condensation with Aryl Aldehydes Target: Synthesis of 3-benzylidene-7-hydroxy-8-methylchroman-4-ones (e.g., Polygonatum analogs).

-

Setup: Mix 7-hydroxy-8-methylchroman-4-one (1.0 eq) and the target benzaldehyde (1.1 eq) in dry ethanol.

-

Catalysis: Add piperidine (0.5 eq) or pyrrolidine (0.5 eq).

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

-

Workup: Cool to 0°C. The benzylidene derivative usually crystallizes out. Filter and wash with cold ethanol.

-

Expert Insight: If the product does not precipitate, acidify slightly with acetic acid to neutralize the base, then concentrate.[2]

-

B. Synthesis of Vitamin E Analogs (C4-Reduction)

To access the chroman core (dihydrobenzopyran) found in tocopherols, the C4 ketone must be removed.[2]

Protocol 3: Clemmensen Reduction

-

Amalgam Preparation: Prepare Zinc amalgam (Zn(Hg)) by treating zinc dust with HgCl₂ in dilute HCl.[2]

-

Reaction: Suspend 7-hydroxy-8-methylchroman-4-one in 6M HCl and add the Zn(Hg).

-

Reflux: Reflux vigorously for 6 hours. Add additional conc. HCl and Zn(Hg) every 2 hours to maintain active hydrogen evolution.[2]

-

Result: Yields 7-hydroxy-8-methylchroman (a δ-tocopherol analog precursor).[1]

Strategic Decision Map (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

Caption: Divergent synthesis pathways from the 7-hydroxy-8-methylchroman-4-one scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Aldol Condensation | Reversibility of reaction (retro-aldol). | Use a Dean-Stark trap to remove water, shifting equilibrium to the product. |

| Regioselectivity Issues (Alkylation) | Competition between C-alkylation and O-alkylation. | Use a "hard" base like |

| Incomplete Cyclization | Intermediate 3-chloropropiophenone remains. | Increase the concentration of NaOH or extend reaction time. Ensure pH > 12 during cyclization. |

| Product Coloration | Oxidation of the phenol.[2] | Perform reactions under |

References

-

Synthesis of Chromanone Scaffolds

-

Medicinal Chemistry of Homoisoflavonoids

-

Patent Application (Anti-cancer Amides)

- Title: WO2018235926A1 - α, β unsaturated amide compounds. (Cites 7-hydroxy-8-methylchroman-4-one as Compound 16-2).

-

Source: Google Patents.[2]

- URL

-

Chemical Property Data

Sources

- 1. 491-37-2|4-Chromanone|BLD Pharm [bldpharm.com]

- 2. WO2018235926A1 - α, β unsaturated amide compounds - Google Patents [patents.google.com]

- 3. 42327-52-6|7-Methoxychroman-4-one|BLD Pharm [bldpharm.com]

- 4. 844648-22-2|5,7-Difluorochroman-4-one|BLD Pharm [bldpharm.com]

- 5. 7-hydroxy-8-methylchroman-4-one(WX142307) CAS#: 1273653-90-9 [m.chemicalbook.com]

analytical methods for quantification of 7-hydroxy-8-methylchroman-4-one in biological samples

Application Note: High-Sensitivity LC-MS/MS Quantification of 7-Hydroxy-8-methylchroman-4-one in Biological Matrices

Abstract

This application note details a robust, sensitive, and validated method for the quantification of 7-hydroxy-8-methylchroman-4-one (7-HMC) in plasma and tissue homogenates. 7-HMC is a critical pharmacophore in the synthesis of homoisoflavonoids and a potential metabolite of chromane-based therapeutics. This protocol utilizes Liquid-Liquid Extraction (LLE) for superior sample cleanup and Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) in Positive Electrospray Ionization (ESI+) mode. The method is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines, ensuring applicability for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Introduction & Analyte Properties

7-hydroxy-8-methylchroman-4-one is a substituted chromanone derivative characterized by a phenolic hydroxyl group at C7 and a methyl group at C8. Unlike its oxidized coumarin analogs, the chroman-4-one scaffold possesses a saturated C2-C3 bond, imparting distinct solubility and ionization profiles.

-

Chemical Name: 7-hydroxy-8-methyl-2,3-dihydro-4H-chromen-4-one

-

Molecular Formula: C₁₀H₁₀O₃

-

Molecular Weight: 178.19 g/mol

-

LogP (Predicted): ~2.1 (Lipophilic)

-

pKa (Predicted): ~7.8 (Phenolic OH)

Analytical Challenge: The primary challenge in quantifying 7-HMC is separating it from potential regioisomers (e.g., 6-methyl derivatives) and mitigating matrix effects caused by phospholipids in plasma. This method employs a high-efficiency LLE strategy to minimize ion suppression.

Method Development Strategy

Internal Standard Selection

In the absence of a stable isotope-labeled analog (SIL), 7-Hydroxy-4-methylcoumarin (4-MU) is selected as the Internal Standard (IS).

-

Rationale: 4-MU shares the benzopyrone core and phenolic functionality, exhibiting similar extraction recovery and ionization efficiency (ESI+) while being chromatographically resolvable.

Mass Spectrometry Optimization

While phenolic compounds often ionize in Negative mode (ESI-), the presence of the C4-carbonyl group in 7-HMC allows for efficient protonation in Positive mode (ESI+) .

-

Selected Mode: ESI+ is preferred here to avoid the high background noise often seen in ESI- from endogenous plasma acids.

-

Fragmentation Logic:

-

Precursor: [M+H]⁺ = m/z 179.1

-

Primary Product (Quantifier): m/z 151.1 (Loss of CO, common in cyclic ketones).

-

Secondary Product (Qualifier): m/z 123.1 (Retro-Diels-Alder cleavage).

-

Experimental Protocol

Reagents and Materials

-

Analyte: 7-Hydroxy-8-methylchroman-4-one (>98% purity).

-

Internal Standard: 7-Hydroxy-4-methylcoumarin (4-MU).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

-

Matrix: Drug-free Rat/Human Plasma (K₂EDTA).

Stock and Working Solutions

-

Master Stock: Dissolve 10 mg 7-HMC in 10 mL MeOH (1 mg/mL). Store at -20°C.

-

Working Standards: Serially dilute Master Stock with 50:50 ACN:Water to generate curve points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

IS Working Solution: Dilute 4-MU to 100 ng/mL in 50:50 ACN:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE with MTBE provides cleaner extracts than protein precipitation by leaving behind phospholipids and salts.

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Spike: Add 10 µL of IS Working Solution (100 ng/mL). Vortex 10s.

-

Extract: Add 500 µL of MTBE (Methyl tert-butyl ether).

-

Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

-

Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex 1 min.

-

Inject: Inject 5-10 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Start Gradient |

| 3.00 | 90 | Elution of Analyte |

| 3.50 | 90 | Wash |

| 3.60 | 10 | Re-equilibration |

| 5.00 | 10 | End of Run |

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive).[4]

-

Spray Voltage: 3500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |

|---|---|---|---|---|---|

| 7-HMC | 179.1 | 151.1 | 60 | 25 | Quantifier |

| 7-HMC | 179.1 | 123.1 | 60 | 35 | Qualifier |

| IS (4-MU) | 177.1 | 121.1 | 60 | 30 | Quantifier |

Visualized Workflows

Figure 1: Sample Preparation Logic (LLE)

This diagram illustrates the critical phase separation steps to ensure phospholipid removal.

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for minimizing matrix effects in plasma.

Figure 2: LC-MS/MS System Configuration

The logical flow of data acquisition and processing.

Caption: Triple Quadrupole Mass Spectrometry path for specific detection of 7-HMC.

Validation Criteria (FDA Guidelines)

To ensure regulatory compliance, the following parameters must be validated:

-

Linearity:

over the range of 1–1000 ng/mL. -

Accuracy & Precision: Mean concentration within ±15% of nominal (±20% at LLOQ). CV% < 15%.[2]

-

Recovery: Consistent extraction efficiency (>70%) across Low, Mid, and High QC levels.

-

Matrix Effect: Matrix Factor (MF) between 0.85 and 1.15.

-

Stability: Freeze-thaw (3 cycles), Bench-top (4h), and Autosampler stability (24h).

References

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1] [Link]

-

Chen, G., et al. (2007). "Simultaneous quantification of multiple licorice flavonoids in rat plasma." Journal of the American Society for Mass Spectrometry. [Link]

-

Phenomenex Application Guide. (2025). "Sample Preparation Techniques: Liquid-Liquid Extraction." [Link]

-

Prasain, J. K., et al. (2004). "Liquid chromatography–tandem mass spectrometry methods for the analysis of isoflavones and other dietary polyphenols in biological fluids." Journal of Chromatography B. [Link]

Sources

- 1. unitedchem.com [unitedchem.com]

- 2. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

investigating the anticancer properties of 7-hydroxy-8-methylchroman-4-one derivatives

Executive Summary

This guide outlines the methodological framework for investigating the anticancer properties of 7-hydroxy-8-methylchroman-4-one and its functionalized derivatives. While the chroman-4-one scaffold is a privileged structure in medicinal chemistry, the specific substitution of a methyl group at the C8 position and a hydroxyl group at C7 creates a unique pharmacophore. This substitution pattern modulates lipophilicity and metabolic stability, while the C4-carbonyl and C2-C3 saturated bond provide a flexible core for target engagement.

Recent structural-activity relationship (SAR) studies suggest these derivatives primarily exert anticancer effects through SIRT2 inhibition and tubulin destabilization , leading to G2/M cell cycle arrest and subsequent apoptosis. This guide provides a self-validating workflow to synthesize, screen, and mechanistically characterize these compounds.

Strategic Rationale & SAR Analysis

Why 7-hydroxy-8-methylchroman-4-one?

-

The C7-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor, essential for interaction with the hydrophilic pockets of enzymes like Sirtuin-2 (SIRT2).

-

The C8-Methyl Group: Provides steric bulk that can restrict bond rotation in the active site, potentially increasing selectivity for specific isoforms (e.g., SIRT2 vs. SIRT1) and blocking metabolic hydroxylation at the vulnerable C8 position.

-

The C3-Position: The most reactive site for derivatization. Condensation at C3 with aromatic aldehydes (to form 3-benzylidene derivatives) creates an

-unsaturated ketone system, a "Michael acceptor" capable of covalent interactions with cysteine residues in target proteins.

Experimental Workflow

The following diagram illustrates the logical progression from synthesis to mechanistic validation.

Caption: Figure 1. Integrated workflow for the synthesis, screening, and validation of chroman-4-one derivatives. Green nodes represent critical validation checkpoints.

Detailed Protocols

Protocol A: Synthesis of 3-Benzylidene Derivatives

Rationale: The anticancer potency of the chroman-4-one core is significantly enhanced by introducing an exocyclic double bond at C3. This protocol uses a Claisen-Schmidt condensation.

Materials:

-

7-hydroxy-8-methylchroman-4-one (Starting material)

-

Substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting)

-

Piperidine (Catalyst)

-

Ethanol (Solvent)

Procedure:

-

Dissolve 1.0 mmol of 7-hydroxy-8-methylchroman-4-one and 1.1 mmol of the appropriate benzaldehyde in 10 mL of absolute ethanol.

-

Add 5 drops of piperidine.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Critical Step: Upon completion, cool the reaction mixture to room temperature and then to 4°C overnight. The product should precipitate as colored crystals (yellow/orange due to conjugation).

-

Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/chloroform.

-

QC Check: Verify structure via

H-NMR. Look for the characteristic singlet of the vinylic proton at

Protocol B: Primary Cytotoxicity Screening (MTT Assay)

Rationale: To determine the IC

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

Step-by-Step:

-

Seeding: Seed tumor cells in 96-well plates at a density of

cells/well in 100 µL media. Incubate for 24 hours. -

Treatment: Prepare serial dilutions of the derivative (0.1 µM to 100 µM). Add 100 µL of drug solution to wells (triplicate). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin or Combretastatin A-4).

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

. -

Development: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Read: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation:

Use non-linear regression (GraphPad Prism) to calculate IC

Protocol C: Mechanistic Validation - SIRT2 Inhibition

Rationale: Chroman-4-ones are established SIRT2 inhibitors.[1][3] SIRT2 deacetylates

Assay Setup:

-

Use a fluorogenic SIRT2 assay kit (e.g., BPS Bioscience).

-

Substrate: Fluorogenic peptide containing acetylated lysine.

Procedure:

-

Prepare the master mix containing SIRT2 enzyme (human recombinant) and assay buffer.

-

Add 5 µL of the test compound (at IC

concentration) to the well. -

Initiate reaction by adding the fluorogenic substrate and NAD+ cofactor.

-

Incubate at 37°C for 30 minutes.

-

Add Developer Solution (containing nicotinamidase and trypsin-like protease) to release the fluorophore.

-

Measure fluorescence (Ex/Em = 360/460 nm).

-

Self-Validation: If the compound is active, fluorescence will decrease relative to the control (enzyme + substrate only), as the deacetylated substrate (product of SIRT2) is the only form cleaved by the developer to release light.

Protocol D: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm if the cytotoxicity is due to G2/M arrest (characteristic of tubulin/SIRT2 targeting).

Staining Solution:

-

Propidium Iodide (PI): 50 µg/mL

-

RNase A: 100 µg/mL

-

Triton X-100: 0.1%

Procedure:

-

Treat cells (e.g.,

cells in 6-well plate) with the derivative at IC -

Harvest cells (trypsinize), wash with cold PBS.

-

Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2 hours (or overnight).

-

Wash cells with PBS to remove ethanol.

-

Resuspend in 500 µL of Staining Solution. Incubate 30 mins at 37°C in the dark.

-

Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.

-

Analysis: Use ModFit LT or FlowJo to quantify G0/G1, S, and G2/M populations.

-

Expected Result: A significant increase in the G2/M peak compared to control indicates mitotic arrest.

-

Data Analysis & Interpretation

Table 1: Expected Phenotypic Responses

| Assay | Parameter | Expected Outcome (Active Derivative) | Mechanistic Implication |

| MTT | IC | < 10 µM | Potent cytotoxicity warranting further study. |

| SIRT2 Assay | Fluorescence | < 50% of Control | Direct enzymatic inhibition of Sirtuin-2. |

| Western Blot | Acetyl- | Increased Band Intensity | Accumulation of acetylated tubulin due to SIRT2 inhibition. |

| Flow Cytometry | Cell Cycle | G2/M Phase Accumulation | Mitotic catastrophe / Tubulin destabilization. |

| Annexin V | Q2/Q4 Population | Increased > 15% | Induction of apoptosis (vs. necrosis). |

Signaling Pathway Visualization

The following diagram details the specific molecular cascade triggered by 7-hydroxy-8-methylchroman-4-one derivatives.

Caption: Figure 2.[4][5] Proposed mechanism of action. Inhibition of SIRT2 leads to tubulin hyperacetylation, disrupting microtubule dynamics and triggering the intrinsic apoptotic pathway.

References

-

Review of Chromanone Scaffolds: Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[3][5][6] European Journal of Medicinal Chemistry, 93, 539–563. Link

-

SIRT2 Inhibition Mechanism: Rumpf, T., et al. (2015). Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature Communications, 6, 6263. Link

-

Anticancer Protocols (NCI): National Cancer Institute.[7][8] (n.d.). NCI-60 Human Tumor Cell Lines Screen Protocol. Link

-

Flow Cytometry Standards: Darzynkiewicz, Z., et al. (2017). Features of apoptotic cells measured by flow cytometry. Cytometry Part A, 77A(9), 795-805. Link

-

Synthesis of 7-hydroxychromanones: Venkateswarlu, S., et al. (2005). Synthesis and biological evaluation of some new chroman-4-one derivatives. Bioorganic & Medicinal Chemistry, 13(23), 6374-6380. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7-Hydroxy-4-chromone - SRIRAMCHEM [sriramchem.com]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

use of 7-hydroxy-8-methylchroman-4-one in the development of enzyme inhibitors

Application Note: 7-Hydroxy-8-methylchroman-4-one as a Privileged Scaffold for Enzyme Inhibitor Development

Executive Summary & Pharmacophore Insight

7-hydroxy-8-methylchroman-4-one represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing potent ligands for diverse biological targets through judicious functionalization.[1] Unlike generic chromanones, the 8-methyl substitution offers two distinct strategic advantages:

-

Metabolic Blockade: It sterically hinders the C8 position, a common site for oxidative metabolism (hydroxylation) in flavonoid scaffolds, thereby potentially enhancing the in vivo half-life of derived inhibitors.

-

Conformational Locking: The methyl group restricts the rotation of adjacent substituents, pre-organizing the molecule for tighter binding in hydrophobic enzyme pockets (e.g., Aromatase or Acetylcholinesterase).

This guide details the utilization of this scaffold to develop inhibitors for Acetylcholinesterase (AChE) (Alzheimer's pathology) and Aromatase (CYP19) (Estrogen-dependent breast cancer).[1]

Strategic Workflow: From Scaffold to "Warhead"

The core synthetic strategy involves transforming the C3-methylene group of the chroman-4-one ring into an electrophilic center or a hydrophobic linker.[1] The most high-yield, field-proven transformation is the Claisen-Schmidt Aldol Condensation to generate 3-benzylidenechroman-4-ones (Homoisoflavonoids) .[1]

Workflow Diagram

Figure 1: Divergent synthesis workflow transforming the chromanone scaffold into bioactive homoisoflavonoids.

Application I: Development of Acetylcholinesterase (AChE) Inhibitors

Mechanism: 3-Benzylidene derivatives bind to AChE as dual-site inhibitors .[1][2] The chromanone core occupies the Peripheral Anionic Site (PAS) , while the pendant benzylidene ring (often substituted with amines or heterocycles) extends into the Catalytic Anionic Site (CAS) , blocking acetylcholine hydrolysis and preventing Aβ-aggregation.[1]

Protocol A: Synthesis of 3-Benzylidene-7-hydroxy-8-methylchroman-4-one

-

Objective: Create a library of homoisoflavonoids to screen for AChE affinity.

-

Reagents: 7-hydroxy-8-methylchroman-4-one (1.0 eq), Substituted Benzaldehyde (1.1 eq), Pyrrolidine (Cat.), Ethanol (Abs.).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of 7-hydroxy-8-methylchroman-4-one in 5 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add 1.1 mmol of the selected benzaldehyde (e.g., 4-dimethylaminobenzaldehyde for high affinity).

-

Catalysis: Add catalytic pyrrolidine (0.5 eq) or piperidine. Note: Pyrrolidine often gives higher yields for sterically hindered ketones.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the chromanone via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. The product usually precipitates as a yellow solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary to achieve >98% purity (HPLC).

Protocol B: Ellman’s Assay for AChE Inhibition

-

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[1] Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB), quantifiable at 412 nm.[1]

Assay Setup (96-well format):

| Component | Volume (µL) | Concentration (Final) | Role |

| Phosphate Buffer (pH 8.0) | 140 | 0.1 M | Reaction Medium |

| DTNB | 20 | 0.3 mM | Colorimetric Reagent |

| Enzyme (AChE) | 20 | 0.05 U/mL | Target Enzyme |

| Inhibitor (Test Compound) | 10 | Varied (0.1 nM - 10 µM) | Test Agent |

| Substrate (ATChI) | 10 | 0.5 mM | Substrate (Start Reaction) |

Procedure:

-

Pre-incubation: Add Buffer, DTNB, Enzyme, and Inhibitor to the wells.[1] Incubate at 25°C for 10 minutes to allow inhibitor binding (crucial for slow-binding inhibitors).[1]

-

Initiation: Add ATChI substrate to start the reaction.

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a kinetic microplate reader.

-

Calculation: Determine the velocity (

) of the reaction. Calculate % Inhibition: -

IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (GraphPad Prism).

Application II: Development of Aromatase (CYP19) Inhibitors

Mechanism: Aromatase converts androgens to estrogens. The chromanone scaffold mimics the steroid A/B ring system. The 4-keto group interacts with the enzyme's active site residues (Met374), while the 7-hydroxy group mimics the C3-hydroxyl of steroidal substrates.[1]

Protocol C: CYP19 (Aromatase) Inhibition Assay (Fluorescent)

-

Objective: Evaluate the potency of the scaffold derivatives against recombinant human aromatase.

-

Standard Control: Letrozole (Non-steroidal) or Exemestane (Steroidal).[1]

Experimental Workflow:

Figure 2: High-throughput fluorescence assay workflow for CYP19 inhibition.

Procedure:

-

Enzyme Mix: Prepare recombinant human CYP19 (Aromatase) in 100 mM potassium phosphate buffer (pH 7.4).

-

Substrate: Use Dibenzylfluorescein (DBF) as the fluorogenic substrate. Aromatase cleaves DBF to release fluorescein.

-

Reaction:

-

Mix 100 µL Enzyme/Buffer with 2 µL of Test Compound (DMSO stock).

-

Add 100 µL of Cofactor/Substrate Mix (200 µM NADPH, 0.4 µM DBF).[1]

-

-

Incubation: Incubate at 37°C for 30 minutes .

-

Termination: Stop the reaction by adding 75 µL of 2N NaOH. Incubate for 2 hours to develop the fluorescein signal.

-

Read: Measure fluorescence (Excitation 485 nm / Emission 530 nm).

-

Analysis: High fluorescence = High Activity. Low fluorescence = Inhibition.

Quality Control & Validation Criteria

To ensure scientific integrity (E-E-A-T), all synthesized derivatives must pass the following QC thresholds before biological testing:

| Parameter | Method | Acceptance Criterion | Rationale |

| Purity | HPLC-UV (254 nm) | > 95% | Impurities (e.g., unreacted aldehyde) can act as false positives (PAINS).[1] |

| Identity | 1H-NMR, MS | Confirmed Structure | Verify the "8-methyl" integrity and "3-benzylidene" geometry (E/Z isomerism). |

| Solubility | Kinetic Turbidimetry | > 50 µM in 1% DMSO | Compounds must remain soluble during the assay incubation time. |

| Aggregation | DLS (Dynamic Light Scattering) | No particles > 100nm | Rule out promiscuous inhibition via aggregate sequestration.[1] |

References

-

Synthesis of Homoisoflavonoids: Lee, H., et al. (2016).[1][4][5] "Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups." Molecules, 21(8), 1058.[1][4] [1]

-

AChE Inhibition: Zhang, X., et al. (2022).[1][6] "Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one."[1][2] Molecules, 27(10), 3090.[1]

-

Aromatase Inhibition: Prachayasittikul, V., et al. (2014).[1] "Investigation of aromatase inhibitory activity of metal complexes of 8-hydroxyquinoline and uracil derivatives." Drug Design, Development and Therapy, 8, 1089–1101.[1]

-

Chromanone Biological Activity: Gomes, S.E., et al. (2025).[1][4] "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." Molecules, 30.

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

troubleshooting 7-hydroxy-8-methylchroman-4-one solubility issues in assays

Topic: Troubleshooting Solubility & Assay Stability

Ticket ID: SOL-7H8M-C4 Status: Open Support Tier: Senior Application Scientist[1][2]

Introduction: The "Crash Out" Phenomenon

Welcome to the technical support hub. You are likely here because 7-hydroxy-8-methylchroman-4-one (henceforth 7-HMC ) is precipitating in your aqueous buffers, showing inconsistent IC50 values, or disappearing from solution during serial dilutions.[1][2]

This molecule presents a classic medicinal chemistry paradox: it possesses a polar handle (7-hydroxyl) and a hydrogen-bond acceptor (4-ketone), yet the fused bicyclic ring system and the 8-methyl group create a significant lipophilic core (LogP ~2.0–2.5).[1][2] In standard physiological buffers (pH 7.4), the molecule remains largely protonated and hydrophobic, leading to rapid aggregation or crystallization when diluted from DMSO.

This guide provides a root-cause analysis and validated protocols to stabilize 7-HMC in bioassays.

Part 1: Stock Solution Integrity

Q: My stock solution looks clear, but my assay fails. Is my stock actually dissolved?

A: Visual clarity in DMSO is deceptive.[2] 7-HMC is highly soluble in DMSO (>50 mM), but it is hygroscopic.[1][2] If your DMSO has absorbed atmospheric water, the "effective" solubility drops, creating micro-nuclei that trigger precipitation later.

The Protocol: Anhydrous Stock Preparation

-

Solvent: Use only anhydrous DMSO (stored over molecular sieves).[2] Do not use DMSO stored in plastic tubes for months.[2]

-

Concentration: Prepare stocks at 10 mM or 20 mM . Avoid pushing to 100 mM unless necessary; lower stock concentrations reduce the "concentration shock" during aqueous dilution.

-

Sonicate: Always sonicate for 5–10 minutes at room temperature, even if the solution looks clear. This breaks up non-visible micro-aggregates.[2]

-

Storage: Store in small aliquots (single-use) at -20°C to prevent freeze-thaw cycles, which promote crystal growth.

Part 2: The Dilution "Shock" (Critical)

Q: The compound precipitates immediately when I add buffer. How do I stop this?

A: You are likely performing a "direct dilution" (e.g., 1 µL stock into 999 µL buffer).[2] This creates a localized zone of supersaturation where the compound crashes out before it can disperse.

The Solution: Intermediate Dilution Method You must step the compound down through a solvent gradient.

Table 1: Solvent Compatibility & Limits

| Solvent | Solubility Status | Assay Limit (Typical) | Role |

|---|---|---|---|

| DMSO | Excellent | < 1.0% | Primary Stock |

| Ethanol | Good | < 1.0% | Alternative Stock |

| PBS (pH 7.4) | Poor (< 50 µM)* | N/A | Assay Buffer |

| PBS + 0.05% Tween-20 | Moderate | N/A | Stabilized Buffer |[1][2]

*Solubility is pH-dependent (see Part 4).[1][2]

Standard Operating Procedure (SOP): The 3-Step Step-Down Do not pipette 100% DMSO stock directly into 100% aqueous buffer.

Figure 1: The "Step-Down" dilution protocol minimizes precipitation shock by maintaining high solvent capacity until the final step.[1][2]

Part 3: Assay Interference & False Positives

Q: I see inhibition, but the dose-response curve is very steep (Hill slope > 2). Is this real?

A: Likely not. This is a hallmark of Colloidal Aggregation . 7-HMC, like many flavonoids and chromanones, can form colloidal aggregates in aqueous solution at concentrations as low as 1–5 µM.[2] These aggregates sequester enzymes non-specifically, leading to false positives.

Diagnostic Experiment: The Detergent Test To distinguish specific binding from aggregation:

-

Run your assay with 0.01% Triton X-100 or 0.05% Tween-20 .[1][2]

-

Result A: If IC50 remains stable → Specific inhibition.[2]

-

Result B: If IC50 shifts significantly (potency loss) → You were observing aggregation artifact.[2]

Reference: Assay Guidance Manual: Aggregation-Based Inhibition. [1]

Q: My compound potency decreases over time in the plate.

A: This suggests Plastic Binding .[2] The lipophilic core of 7-HMC binds to polypropylene and polystyrene.[2]

-

Fix: Use Low-Binding (NBS) plates.

-

Fix: Ensure your assay buffer contains a surfactant (Tween-20 or BSA) to "block" the plastic surfaces.[1][2]

Part 4: The Physics of pH (The "Why")

Q: Can I just increase the pH to dissolve it?

A: Yes, but with a caveat. The 7-hydroxyl group is phenolic.[1][2][3]

-

pH < 7.0: The group is protonated (neutral).[2] Solubility is lowest.[2]

-

pH > 8.5: The group deprotonates (anionic).[2] Solubility increases dramatically.[2]

However, 7-HMC is a chroman-4-one .[1][2][4] At high pH (basic conditions), the pyranone ring is susceptible to hydrolysis (ring-opening) or oxidation, especially over long incubations.[1][2]

Recommendation: Keep the assay pH at 7.4 for biological relevance. If you must go higher to dissolve the compound, you must validate chemical stability by LC-MS after 2 hours at that pH.[1][2]

Figure 2: Decision matrix for pH-related solubility adjustments.

Summary of Recommendations

| Parameter | Recommendation | Reason |

| Stock Solvent | Anhydrous DMSO | Prevents water-induced nucleation.[1][2] |

| Plastics | Low-Binding (NBS) | Prevents loss of compound to well walls.[1][2] |

| Buffer Additive | 0.01–0.05% Tween-20 | Prevents aggregation and "crashing out."[1][2] |

| Max Aqueous Conc. | Empirically determine (likely < 50 µM) | Thermodynamic solubility limit. |

| Dilution Method | Intermediate (DMSO -> Buffer) | Avoids kinetic precipitation shock.[1][2] |

References

-

Assay Guidance Manual (NCBI) Title: Assay Guidance Manual - Troubleshooting and Optimization.[1][2][5] Source: National Center for Advancing Translational Sciences (NCATS).[2] URL:[Link]

-

Compound Precipitation in High-Concentration DMSO Solutions Title: Compound precipitation in high-concentration DMSO solutions.[1][2][6] Source: Journal of Biomolecular Screening.[2][6] URL:[Link]

-

Physical Properties of Chromanones Title: 7-Hydroxy-4-chromone (Structural Analog Data).[1][2][4] Source: PubChem Compound Summary.[2][7] URL:[Link][1]

Sources

- 1. (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one | C15H12O4 | CID 11579739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Hydroxychromanone | C9H8O3 | CID 298130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

optimization of reaction conditions for 7-hydroxy-8-methylchroman-4-one synthesis

This guide functions as a specialized Technical Support Center for the synthesis of 7-hydroxy-8-methylchroman-4-one . It is designed to move beyond basic textbook procedures, offering optimization strategies and troubleshooting for common failure modes encountered in the lab.

Ticket Subject: Optimization of reaction conditions for 7-hydroxy-8-methylchroman-4-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Synthetic Route Selection & Logic

To synthesize 7-hydroxy-8-methylchroman-4-one , the choice of starting material dictates your regioselectivity. You cannot reliably methylate 7-hydroxychroman-4-one at the C8 position after cyclization due to competing alkylation at C6 and O-alkylation.

The Validated Route:

-

Precursor: 2-Methylresorcinol (2-methyl-1,3-benzenediol).

-

Reagent: 3-Chloropropionic acid (or Acrylonitrile followed by hydrolysis).

-

Cyclization Agent: Eaton’s Reagent (7.7 wt%

in Methanesulfonic acid) is preferred over Polyphosphoric Acid (PPA) for cleaner workup and lower reaction temperatures.

Reaction Pathway Diagram

The following workflow illustrates the optimized "One-Pot" versus "Two-Step" pathways.

Figure 1: Synthetic workflow comparing the stepwise isolation of the propanoic acid intermediate (Route A) versus the direct one-pot cyclization (Route B).

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Eaton's Reagent)

Recommended for high purity and ease of workup.

Reagents:

-

2-Methylresorcinol (1.0 eq)

-

3-Chloropropionic acid (1.1 eq)

-

Eaton’s Reagent (5 mL per gram of substrate)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under

. Add 2-methylresorcinol and 3-chloropropionic acid. -

Addition: Add Eaton’s Reagent slowly at room temperature. The mixture will be a viscous slurry.

-

Reaction: Heat to 70–80°C for 2–3 hours.

-

Optimization Note: Do not exceed 90°C. Higher temperatures promote polymerization of the propionic acid side chain.

-

-

Quench: Cool to 0°C. Pour the reaction mixture slowly into crushed ice (10x volume) with vigorous stirring.

-

Isolation: The product often precipitates as a solid. Filter and wash with cold water.[1] If oil forms, extract with Ethyl Acetate (EtOAc).

-

Purification: Recrystallize from Ethanol/Water (8:2).

Protocol B: The "Classic" Method (Polyphosphoric Acid - PPA)

Recommended only for large-scale cost reduction where yield loss is acceptable.

Step-by-Step:

-

Preparation: Pre-heat PPA to 80°C to reduce viscosity.

-

Mixing: Add 2-methylresorcinol and 3-chloropropionic acid to the PPA.

-

Reaction: Stir mechanically (overhead stirrer required due to high viscosity) at 100°C for 1–2 hours.

-

Warning: PPA reactions often suffer from local overheating, leading to "tar" formation (black, insoluble byproducts).

-

-

Workup: Pour into ice water. Neutralization with

is often required to break the emulsion.

Troubleshooting & FAQs

Specific solutions to common failure modes.

Q1: I am seeing a "black tar" instead of a precipitate upon quenching. What happened?

Diagnosis: Charring due to uncontrolled exotherm or excessive temperature. Solution:

-

Switch to Eaton's Reagent: PPA is notorious for this. Eaton's reagent dissipates heat better.

-

Temperature Control: Keep the reaction under 80°C. The cyclization is an equilibrium process; excessive heat drives irreversible polymerization.

-

Quench Technique: Pour the acid into the ice, not the water into the acid. The latter causes a violent exotherm that "burns" the product.

Q2: I isolated a product, but NMR shows a mixture of isomers. Is it 6-methyl or 8-methyl?

Diagnosis: Regioselectivity issues. Analysis:

-

8-Methyl (Target): The 2-methylresorcinol directs acylation to the position para to the hydroxyl group (C4 of the chromanone). However, the position between the hydroxyls is sterically crowded.

-

Check Proton NMR: Look for the aromatic protons.

-

8-methyl isomer: Two aromatic protons (H5 and H6) will appear as an AB system (doublets) with ortho-coupling (~8-9 Hz).

-

6-methyl isomer: Protons at H5 and H8 would appear as singlets (para to each other). Prevention: Ensure you are using pure 2-methylresorcinol. If starting from resorcinol and attempting to methylate later, you will almost exclusively get the 6-methyl or 6,8-dimethyl products.

-

Q3: The reaction stalls at the intermediate ester/acid.

Diagnosis: Incomplete Fries rearrangement or cyclization. Solution:

-